2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone

Description

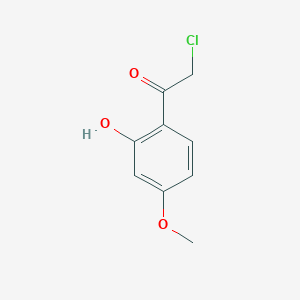

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a hydroxy group at the 2-position and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol (similar to other isomers; see below) . The compound’s structure is critical for its reactivity, particularly in organic synthesis and pharmaceutical intermediate applications.

Key properties include:

- CAS Number: 153432-53-2 (for the phenylthio derivative; the exact CAS for the base compound may vary depending on substituents) .

- Melting Point: 49–50°C (for the phenylthio derivative) .

- Synthesis: Prepared via reaction of N-chlorosuccinimide with 2′-hydroxy-4′-methoxy-2-(phenylthio)acetophenone in carbon tetrachloride under argon (83% yield) .

Properties

IUPAC Name |

2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDXOZPMSQGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone can be synthesized through the reaction of chloroacetyl chloride with 4-methoxyphenol in the presence of a base such as aluminum chloride in carbon disulfide . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

While specific industrial production methods for 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted ethanone derivatives.

Oxidation: Conversion to 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone.

Reduction: Formation of 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanol.

Scientific Research Applications

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxy and methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, and physical properties. Below is a detailed comparison:

Table 1: Structural and Physical Comparison

Key Findings:

Substituent Effects on Reactivity :

- The 2-hydroxy-4-methoxy substitution pattern enhances electrophilic aromatic substitution (EAS) reactivity compared to analogs like 2,5-dimethoxy derivatives .

- Phenylthio derivatives (e.g., 153432-53-2) exhibit unique reactivity in cyclization and heterocycle formation due to the sulfur moiety .

Synthetic Accessibility: Fries rearrangement is a common method for synthesizing hydroxyacetophenones (e.g., 151340-06-6, 6305-04-0) . Darzens condensation is preferred for dimethoxy derivatives (e.g., 1204-22-4), yielding high stereoselectivity .

Physical Properties :

- Melting points correlate with molecular symmetry and hydrogen bonding. For example, the 2,5-dimethoxy derivative (1204-22-4) has a higher melting point (88–90°C) due to reduced solubility .

Structural Misassignments: Some analogs, like 2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (CAS 22307-95-5), were historically misassigned in literature due to ambiguous substitution patterns .

Biological Activity

2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is a compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro substituent and hydroxy and methoxy functional groups. These features enhance its biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is . The presence of the chloro group allows for electrophilic substitution reactions, while the hydroxy and methoxy groups facilitate hydrogen bonding interactions with biological targets. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro group can engage in electrophilic reactions, while the hydroxy and methoxy groups enhance the compound's capacity to form hydrogen bonds with enzymes and receptors. This interaction can lead to modulation of enzymatic activities, affecting various metabolic pathways.

Antimicrobial Activity

Research indicates that 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone exhibits promising antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate significant activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes .

Antioxidant Properties

The antioxidant potential of this compound has also been explored. The hydroxy group is known to contribute to radical scavenging activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Recent studies have demonstrated that 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone acts as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is significant in the context of Alzheimer's disease treatment, where increasing acetylcholine levels can improve cognitive function .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-1-(4-methoxyphenyl)ethanone | Lacks hydroxy group | Moderate antimicrobial activity |

| 2-Hydroxy-4-methoxyacetophenone | Lacks chloro group | Lower antioxidant activity |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Similar structure with different positioning | Comparable enzyme inhibition |

This table illustrates how variations in structure affect the biological activity of related compounds. The unique combination of functional groups in 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone enhances its reactivity and potential therapeutic effects.

Case Studies

Several studies have highlighted the biological efficacy of 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

- Neuroprotective Effects : Research focusing on enzyme inhibition showed that the compound effectively inhibited AChE and BChE with IC50 values indicating strong potential for treating cognitive decline associated with Alzheimer's disease .

- Antioxidant Activity : In vitro assays confirmed that the compound scavenged free radicals effectively, showcasing its potential as a protective agent against oxidative stress-related diseases .

Q & A

Q. How do steric and electronic effects influence the compound’s application in polymer synthesis?

- Methodological Answer : The chloro group facilitates radical-initiated polymerization, while the methoxy group enhances solubility in polar monomers (e.g., acrylates). Molecular dynamics simulations (e.g., AMBER) predict chain propagation rates. GPC and DSC validate polymer molecular weight and Tg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.